REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:9]O)[CH:5]=[C:6]([F:8])[CH:7]=1.N1C(C)=CC=CC=1C.[Cl-].[Li+].S([Cl:27])(C)(=O)=O.C(=O)([O-])O.[Na+]>CN(C)C=O>[Cl:27][CH2:9][C:4]1[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=1[O:11][CH3:12] |f:2.3,5.6|
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Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=C(C1)F)CO)OC
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0.425 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred during 18 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
were added dropwise at 0° C
|
Type
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DISTILLATION
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Details
|
The volatile components were distilled at 35° C./1 Torr
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography on silica gel with dichloromethane as the eluent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C(=CC(=C1)F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |